molecular formula C10H11N3O5 B1417265 N-{[(3-nitrophenyl)amino]carbonyl}alanine CAS No. 1164136-66-6

N-{[(3-nitrophenyl)amino]carbonyl}alanine

Cat. No. B1417265
CAS RN: 1164136-66-6
M. Wt: 253.21 g/mol
InChI Key: DZPYKYTXQZEIAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{[(3-nitrophenyl)amino]carbonyl}alanine involves regioselective cyclocondensation of certain compounds with cyanothioacetamide . This process results in the formation of tetrahydroisoquinoline derivatives . The reaction of these compounds with ethyl iodide or other derivatives in the presence of sodium acetate trihydrate leads to further transformations .


Chemical Reactions Analysis

The chemical reactions involving N-{[(3-nitrophenyl)amino]carbonyl}alanine or similar compounds are complex and involve multiple steps . For instance, the synthesis of β-amino-carbonyl products via the Mannich reaction is a widely used transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{[(3-nitrophenyl)amino]carbonyl}alanine can be found in databases like PubChem . These include its molecular weight, molecular formula, and other related information .

Scientific Research Applications

Protein Engineering

N-PACA can be incorporated into proteins to introduce altered physicochemical and biological properties. This is particularly useful in protein engineering, where the goal is to design enzymes and other proteins with enhanced stability, activity, or novel functionalities . For example, N-PACA could be used to create enzymes that are more resistant to harsh conditions or have increased catalytic efficiency.

Drug Discovery

In drug discovery, N-PACA’s incorporation into peptides can lead to the development of new drugs with improved efficacy and reduced side effects. It can help in creating peptide-based drugs that are more stable in the body and can target specific cells or receptors .

Bio-orthogonal Chemistry

N-PACA plays a role in bio-orthogonal chemistry, where it can be used for labeling proteins without interfering with natural biochemical processes. This application is crucial for studying complex biological systems and for the development of diagnostic tools .

Spectroscopy and Optical Probes

The unique structure of N-PACA makes it suitable for use in spectroscopy and as an optical probe. It can help in studying protein conformation changes and in understanding structure-activity relationships at a molecular level .

Antimicrobial Activities

Research suggests that N-PACA could be utilized in designing antimicrobial agents. Its incorporation into peptides can result in compounds that have the potential to combat antibiotic-resistant bacteria .

Peptide-based Imaging

N-PACA can be used in the development of peptide-based imaging agents. These agents can be designed to bind to specific tissues or cells, making them valuable in medical imaging and cancer diagnosis .

Post-translational Modifications Mimetics

N-PACA can mimic certain post-translational modifications, which is significant in understanding protein function and in the development of therapeutic proteins that can replace or augment naturally occurring ones .

Signal Transduction and Protein Interaction Mapping

The incorporation of N-PACA into proteins can provide insights into signal transduction pathways and protein-protein interactions. This is essential for understanding cellular processes and for identifying potential therapeutic targets .

Future Directions

The future directions in the research of N-{[(3-nitrophenyl)amino]carbonyl}alanine and similar compounds could involve exploring their potential applications in various fields. For instance, amino acid derivatives have gained significant attention in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action .

properties

IUPAC Name

2-[(3-nitrophenyl)carbamoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYKYTXQZEIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3-nitrophenyl)amino]carbonyl}alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.